molecular formula C24H26N2O6 B1585913 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-(tert-butoxycarbonyl)imidazolidine-2-carboxylic acid CAS No. 207129-12-2

1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-(tert-butoxycarbonyl)imidazolidine-2-carboxylic acid

Cat. No. B1585913
M. Wt: 438.5 g/mol
InChI Key: IHRMIKPTDYFJCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-(tert-butoxycarbonyl)imidazolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C24H26N2O6 and its molecular weight is 438.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

Peptide Synthesis and Modifications

One of the primary applications of Fmoc protection chemistry is in the synthesis of peptides. The Fmoc group is used to protect the amine functionality during the solid-phase synthesis of peptides, allowing for the sequential addition of amino acids in a controlled manner. This strategy is essential for synthesizing peptides with specific sequences and functionalities. For example, research has demonstrated the use of Fmoc-protected amino acids for the preparation of peptides with tert-butyl side chain protection, highlighting the method's versatility in synthesizing compounds with complex functional groups (Chang et al., 2009).

Materials Science and Nanotechnology

In materials science, Fmoc-protected amino acids have been used as surfactants for carbon nanotubes (CNTs), facilitating the dispersion of CNTs in aqueous solutions. This application is significant for the development of nanomaterials and composites with enhanced properties. The research shows that Fmoc-protected surfactants can be enzymatically activated, creating homogeneous nanotube dispersions under physiological conditions (Cousins et al., 2009).

Organometallic Chemistry and Catalysis

Fmoc protection chemistry also finds applications in organometallic chemistry, where it is used in the synthesis of ligands for metal complexes. These complexes can exhibit various biological activities, including anticancer properties. A study demonstrated the assembly of methoxy and tert-butyl substituted carboxamide, carboxylic acid, and hydrazone Schiff base groups into fluorenone-based ligands, which, when coordinated with transition metals, showed promising anticancer activity (Kumbar et al., 2020).

properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]imidazolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O6/c1-24(2,3)32-23(30)26-13-12-25(20(26)21(27)28)22(29)31-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHRMIKPTDYFJCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373263
Record name Fmoc-(R,S)-Boc-imidazolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-(tert-butoxycarbonyl)imidazolidine-2-carboxylic acid

CAS RN

207129-12-2
Record name Fmoc-(R,S)-Boc-imidazolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-(tert-butoxycarbonyl)imidazolidine-2-carboxylic acid
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1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-(tert-butoxycarbonyl)imidazolidine-2-carboxylic acid
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1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-(tert-butoxycarbonyl)imidazolidine-2-carboxylic acid
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1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-(tert-butoxycarbonyl)imidazolidine-2-carboxylic acid
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1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-(tert-butoxycarbonyl)imidazolidine-2-carboxylic acid
Reactant of Route 6
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-(tert-butoxycarbonyl)imidazolidine-2-carboxylic acid

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